![molecular formula C5H9N3S2 B2632422 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine CAS No. 338420-61-4](/img/structure/B2632422.png)
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine” contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is attached to an ethanamine group through a sulfanyl linkage. The thiadiazole ring also has a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The presence of the thiadiazole ring and the sulfanyl linkage could potentially contribute to the biological activity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The thiadiazole ring and the sulfanyl group could potentially undergo various chemical reactions .Applications De Recherche Scientifique
Antiviral Activity
A study focused on synthesizing novel thiadiazole-based molecules containing 1,2,3-triazole moiety for potential antiviral activity against COVID-19. The compounds demonstrated good docking scores to COVID-19 main protease, highlighting their potential in inhibiting the virus's propagation (Rashdan et al., 2021).
Antituberculosis and Cytotoxicity
Another research synthesized 3-heteroarylthioquinoline derivatives, including thiadiazole compounds, and tested them for antituberculosis and cytotoxicity. Some compounds showed significant activity against Mycobacterium tuberculosis with minimal cytotoxic effects, suggesting their therapeutic potential (Chitra et al., 2011).
Materials Chemistry
Research into the synthesis and characterization of thiadiazole and selenadiazole derivatives reveals their potential applications in materials chemistry. These compounds could serve as precursors for the engineering of organometallic materials (Manikannan et al., 2012).
Antimicrobial and Antifungal Action
A series of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole derivatives, were synthesized and tested for antimicrobial and antifungal activity. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).
Antitubercular Agents
A study on microwave-assisted synthesis of novel thiadiazolyl-substituted triazines explored their potential as antitubercular agents. This innovative approach indicated that the synthesized triazines showed in vitro antitubercular activity, highlighting the therapeutic potential of thiadiazole derivatives in treating tuberculosis (Kidwai et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-4-5(9-3-2-6)10-8-7-4/h2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPIAXWCIHVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

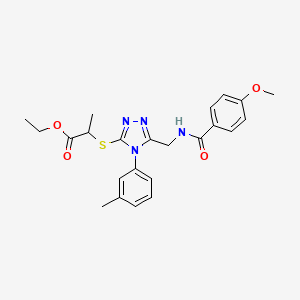
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2632342.png)
![N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B2632343.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)
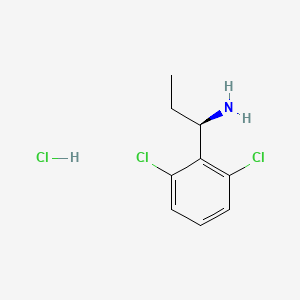
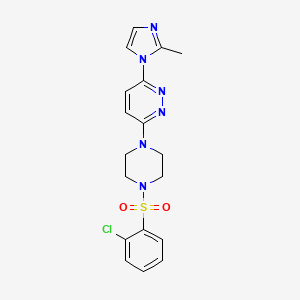
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2632349.png)
![1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2632350.png)
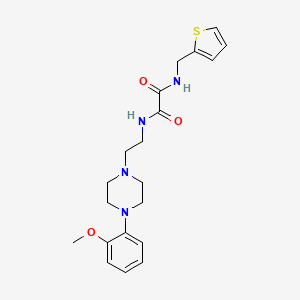
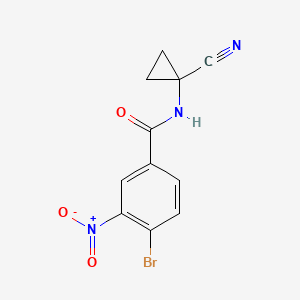

![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2632362.png)